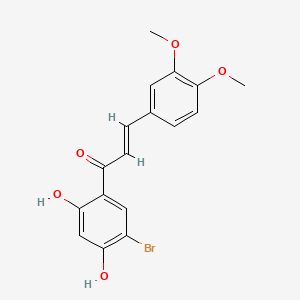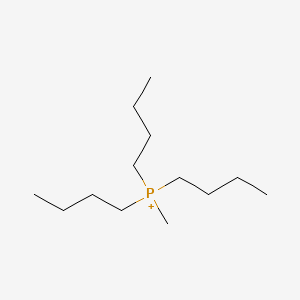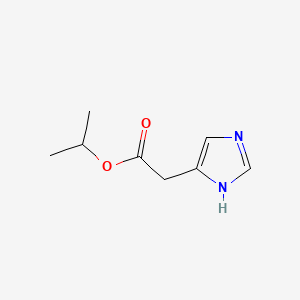
Metazocine, trans-(+/-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metazocine, trans-(+/-)- is an opioid analgesic compound related to pentazocine. It is known for its significant analgesic effects, which are mediated through a mixed agonist-antagonist action at the mu opioid receptor. its clinical use is limited due to dysphoric and hallucinogenic effects, likely caused by its activity at kappa opioid receptors and/or sigma receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of metazocine involves a variation of the morphinan synthesis. The process begins with the reaction of the Grignard reagent from p-methoxybenzyl chloride with lutidine methiodide, resulting in the benzylated dihydropyridine. Reduction of the enamine π-bond leads to the formation of tetrahydropyridine. Cyclization by means of acid leads directly to the benzomorphan ring system. Finally, demethylation of the aromatic ring system gives the phenol .
Industrial Production Methods
While the detailed industrial production methods for metazocine are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process would likely involve similar steps as the laboratory synthesis but scaled up with industrial equipment and safety protocols.
化学反应分析
Types of Reactions
Metazocine undergoes various chemical reactions, including:
Oxidation: Metazocine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the metazocine molecule.
Substitution: Substitution reactions can occur at different positions on the benzomorphan ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Metazocine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of opioid receptor interactions and synthetic analog development.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding studies.
Medicine: Studied for its analgesic properties and potential therapeutic applications, despite its limited clinical use due to side effects.
Industry: Utilized in the development of new analgesic drugs and in pharmacological research.
作用机制
Metazocine exerts its effects primarily through its interaction with opioid receptors. It acts as a mixed agonist-antagonist at the mu opioid receptor, providing analgesic effects. Additionally, its activity at kappa opioid receptors and sigma receptors contributes to its dysphoric and hallucinogenic effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and inhibition of pain signaling pathways .
相似化合物的比较
Similar Compounds
Pentazocine: Another opioid analgesic with similar mixed agonist-antagonist properties.
Phenazocine: An opioid analgesic with a similar chemical structure and pharmacological profile.
Cyclazocine: Known for its mixed agonist-antagonist activity at opioid receptors.
Uniqueness
Metazocine is unique due to its specific stereochemistry and the balance of its agonist-antagonist activity at different opioid receptors. This balance contributes to its distinct pharmacological effects, including its significant analgesic properties and the potential for dysphoric and hallucinogenic side effects .
属性
CAS 编号 |
25145-09-9 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC 名称 |
(1R,9R,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14-,15-/m1/s1 |
InChI 键 |
YGSVZRIZCHZUHB-VCTAVGKDSA-N |
手性 SMILES |
C[C@@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O |
规范 SMILES |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


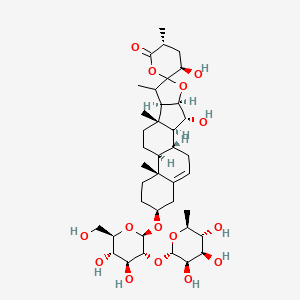


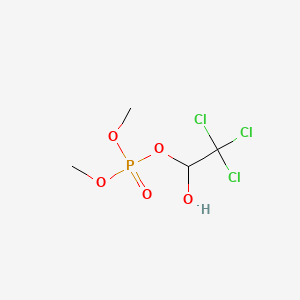
![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)


